molecular formula C9H13ClMgSi B3045457 Magnesium, chloro[(dimethylphenylsilyl)methyl]- CAS No. 107735-20-6

Magnesium, chloro[(dimethylphenylsilyl)methyl]-

Cat. No. B3045457
CAS RN: 107735-20-6
M. Wt: 209.04 g/mol
InChI Key: CBCNRZVBTLJKSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Magnesium, chloro[(dimethylphenylsilyl)methyl]-” is a chemical compound with the molecular formula C9H13ClMgSi . It has a molecular weight of 209.04 g/mol .


Molecular Structure Analysis

The molecular structure of “Magnesium, chloro[(dimethylphenylsilyl)methyl]-” consists of a magnesium atom, a chloride atom, a methyl group, and a dimethylphenylsilyl group .

Scientific Research Applications

Silyl Magnesiation and Synthesis

Dimethylphenylsilyl(methyl)magnesium is primarily used in the silyl magnesiation of alkynes, serving as a precursor for the synthesis of vinylsilanes and disilylation of alkynes. It is sensitive to moisture and requires careful handling under a dry, inert atmosphere. It is not commercially available, hence it's typically prepared fresh for immediate use in reactions. The reagent is generated by reacting methylmagnesium iodide with dimethylphenylsilyllithium at low temperatures (Oshima, 2001).

Structural Studies and Ligand Coordination

Magnesium-based compounds like dimethyl(N,N,N′,N′-tetramethylethylenediamine)magnesium have been studied for their structural properties. Investigations revealed a fourfold coordination of the Mg atom by two methyl groups and a chelate ligand, showing significant similarities in Mg-C and Mg-N distances when compared to related compounds (Greiser, Kopf, Thoennes, & Weiss, 1980).

Catalysis and Reaction Studies

The compound has been involved in studies exploring the synthesis and structural analysis of magnesium trimethylsilylmethyls and their reaction products with nitriles. These studies provide insights into the reaction pathways and the formation of novel compounds and heterocycles (Avent, Caro, Hitchcock, Lappert, Li, & Wei, 2004).

Green Chemistry Applications

Magnesium oxide, which can be associated with magnesium-based compounds, has been employed as a heterogeneous and recyclable base for N-methylation of indole and O-methylation of phenol using dimethyl carbonate, highlighting a sustainable approach in green chemistry (Gadge, Mishra, Gajengi, Shahi, & Bhanage, 2014).

Hydroxymethylation of Carbohydrates

Studies involving the addition of [(dimethylphenylsilyl)methyl]magnesium chloride to carbohydrate imines have yielded highly chiral precursors for various compounds, showing the utility of this magnesium-based reagent in stereocontrolled hydroxymethylation of carbohydrates (Delft, Kort, Marel, & Boom, 1994).

properties

IUPAC Name

magnesium;methanidyl-dimethyl-phenylsilane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Si.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCNRZVBTLJKSF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClMgSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magnesium, chloro[(dimethylphenylsilyl)methyl]-
Reactant of Route 2
Reactant of Route 2
Magnesium, chloro[(dimethylphenylsilyl)methyl]-
Reactant of Route 3
Magnesium, chloro[(dimethylphenylsilyl)methyl]-
Reactant of Route 4
Magnesium, chloro[(dimethylphenylsilyl)methyl]-
Reactant of Route 5
Magnesium, chloro[(dimethylphenylsilyl)methyl]-
Reactant of Route 6
Reactant of Route 6
Magnesium, chloro[(dimethylphenylsilyl)methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.